molecular formula C21H26N2O4S B450965 methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B450965
M. Wt: 402.5g/mol
InChI Key: HQDZBRLUMKBNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl group, and the esterification process. The reaction conditions often require specific reagents, catalysts, and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems can also enhance the sustainability of the production process by reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: This compound shares the diethylcarbamoyl group but differs in its overall structure and properties.

    α,β-Unsaturated carbonyl compounds: These compounds have similar functional groups but differ in their carbonylation reactions and applications.

Uniqueness

methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-[(3,5-dimethylbenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-7-23(8-2)20(25)17-14(5)16(21(26)27-6)19(28-17)22-18(24)15-10-12(3)9-13(4)11-15/h9-11H,7-8H2,1-6H3,(H,22,24)

InChI Key

HQDZBRLUMKBNKG-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C

Origin of Product

United States

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